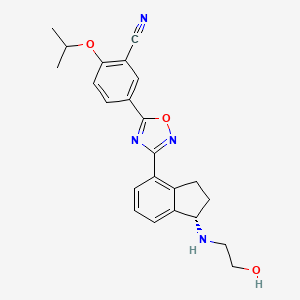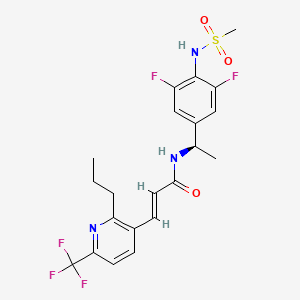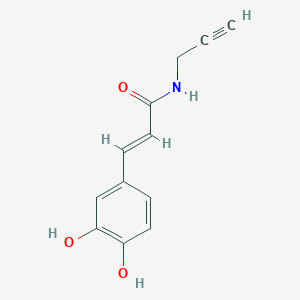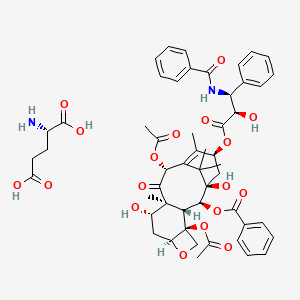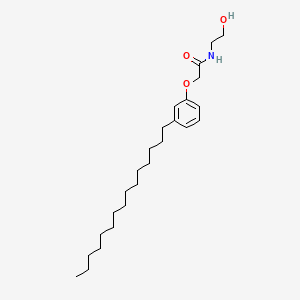
Pdp-EA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pdp-EA, also known as 3-N-Pentadecylphenolethanolamide, is an activator of fatty acid amide hydrolase (FAAH) from plant and mammalian species . It appears to enhance FAAH activity by reducing negative feedback from free ethanoloamine .
Synthesis Analysis
The synthesis of Pdp-EA involves the use of natural products, 3-n-pentadecylphenolethanolamide and cardanolethanolamide, which have structural similarity to N-Acylethanolamines (NAEs) . These compounds increase the apparent Vmax of recombinant FAAH proteins from both plant (Arabidopsis) and mammalian (Rattus) sources .Molecular Structure Analysis
The molecular formula of Pdp-EA is C25H43NO3 . Its molecular weight is 405.61 .Chemical Reactions Analysis
Pdp-EA is a compound that increases the amidohydrolase activity of FAAH (fatty acid amide hydrolase) . It appears to act by reducing the negative feedback regulation of FAAH activity by free ethanolamine .Physical And Chemical Properties Analysis
Pdp-EA is a white to beige powder . It is soluble in DMSO up to 5 mg/mL when warmed . Its storage temperature is 2-8°C .科学的研究の応用
Enhancing Seedling Growth
Pdp-EA has been shown to enhance seedling growth in various plant species . It exerts positive effects on the development of Arabidopsis seedlings by enhancing Arabidopsis FAAH (AtFAAH) activity . Exogenous applications of Pdp-EA led to increases in overall seedling growth in AtFAAH transgenic lines .
Modulating Fatty Acid Amide Hydrolase (FAAH) Activity
Pdp-EA is an activator of FAAH from plant and mammalian species . It appears to enhance FAAH activity by reducing the negative feedback from free ethanolamine . This modulation of FAAH activity is a key regulatory point in N-acylethanolamine (NAE) signaling activity .
Stimulating NAE Turnover
Phenoxyacyl-ethanolamides, like Pdp-EA, have been found to enhance the activity of FAAH and may stimulate the turnover of NAEs in vivo . This could have significant implications for understanding and manipulating NAE signaling pathways in various biological systems .
Impacting Oxylipin Levels
The enhanced growth phenotypes observed with Pdp-EA treatment coincide with elevated FAAH activities toward NAEs and NAE oxylipins . This suggests that Pdp-EA may have a role in modulating oxylipin levels in plants .
Influencing Gene Expression
Pdp-EA exposure has been associated with increased transcripts for endogenous cotton FAAH genes . This indicates that Pdp-EA may influence gene expression and could potentially be used to manipulate gene expression in plants .
Potential Therapeutic Applications
Given its effects on FAAH activity and NAE turnover, Pdp-EA could potentially have therapeutic applications. For example, it could be used to modulate NAE signaling pathways in the treatment of various diseases . However, more research is needed to fully explore this potential application .
作用機序
Target of Action
Pdp-EA primarily targets the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme that plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
Pdp-EA acts as an activator of FAAH . It enhances the amidohydrolase activity of FAAH, which is responsible for the hydrolysis of fatty acid amides . This interaction leads to an increase in the breakdown of certain endocannabinoids, thereby modulating their levels within the body .
Biochemical Pathways
The primary biochemical pathway affected by Pdp-EA is the endocannabinoid signaling pathway . By increasing the activity of FAAH, Pdp-EA can influence the levels of endocannabinoids, which are key signaling molecules in this pathway . The downstream effects of this modulation can vary widely, as endocannabinoids have diverse roles in the body’s physiology .
Pharmacokinetics
Factors such as how well Pdp-EA is absorbed in the body, how it is distributed among different tissues, how it is metabolized, and how quickly it is excreted would all influence its overall effectiveness .
Result of Action
The molecular and cellular effects of Pdp-EA’s action are primarily related to its impact on the endocannabinoid system . By enhancing the activity of FAAH, Pdp-EA can modulate the levels of endocannabinoids in the body . This could potentially influence a variety of physiological processes, given the wide-ranging roles of endocannabinoids .
Safety and Hazards
特性
IUPAC Name |
N-(2-hydroxyethyl)-2-(3-pentadecylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-17-15-18-24(21-23)29-22-25(28)26-19-20-27/h15,17-18,21,27H,2-14,16,19-20,22H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOVSNWTCKRADD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pdp-EA | |
CAS RN |
861891-72-7 |
Source


|
| Record name | 861891-72-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does Pdp-EA interact with plants to enhance seedling growth?
A1: Research suggests that Pdp-EA enhances seedling growth in upland cotton (Gossypium hirsutum L.) by interacting with Fatty Acid Amide Hydrolase (FAAH) enzymes. [] Pdp-EA stimulates FAAH activity, leading to increased hydrolysis of N-acylethanolamines (NAEs) and NAE-oxylipins. [] This decrease in endogenous NAEs and NAE-oxylipins, particularly linoleoylethanolamide and 9-hydroxy linoleoylethanolamide, is correlated with enhanced seedling growth. [] This mechanism was observed in both transgenic cotton lines overexpressing AtFAAH (Arabidopsis FAAH) and in non-transgenic lines treated with Pdp-EA. []
Q2: Are there other research areas where Pdp-EA is being investigated?
A2: While the provided research focuses on plant science, it's worth noting that Pdp-EA is also being explored in other fields. For example, Transport et Infrastructures Gaz France (TIGF) is collaborating with the Université de Pau et des Pays de l’Adour (UPPA) on research projects related to the energy transition. [] While the specific role of Pdp-EA is not detailed in this context, its mention alongside research on renewable gas sources suggests potential avenues for further investigation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


